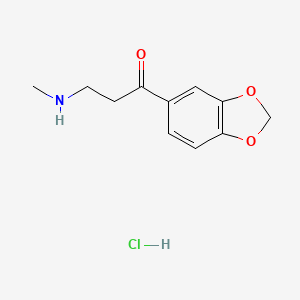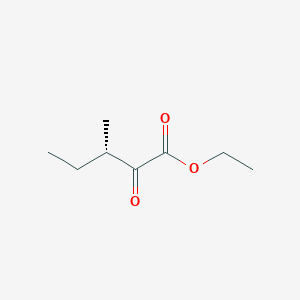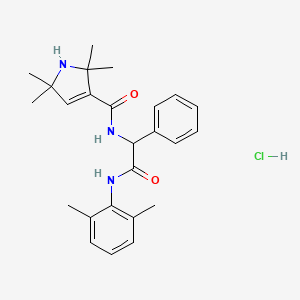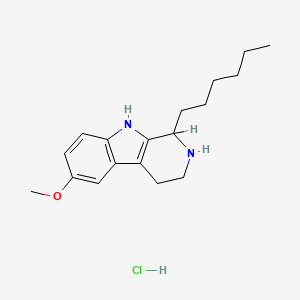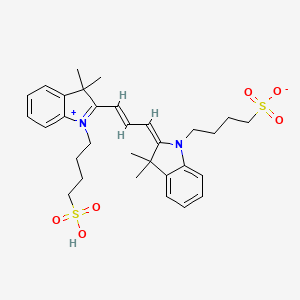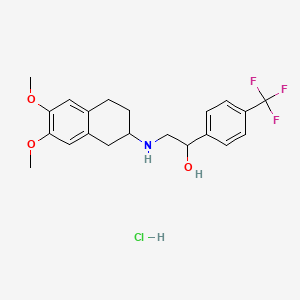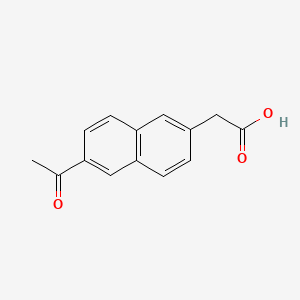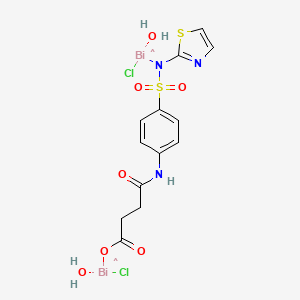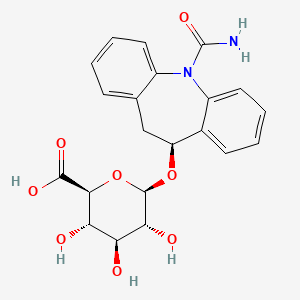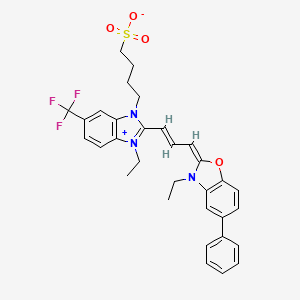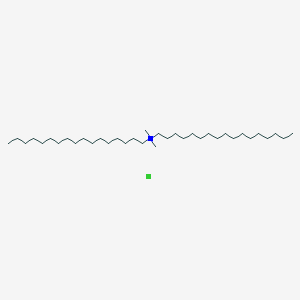
Diheptadecyldimethylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
二十七烷基二甲基氯化铵是一种季铵化合物,其特点是具有长烷基链和带正电荷的氮原子。该化合物以其表面活性剂特性而闻名,由于其破坏微生物细胞膜的能力,广泛应用于各种工业和科学应用中。
准备方法
合成路线和反应条件
二十七烷基二甲基氯化铵可以通过在合适的溶剂存在下,十七烷基胺与甲基氯反应合成。该反应通常涉及在回流条件下加热混合物,以促进季铵盐的形成。该反应可以表示如下:
十七烷基胺+甲基氯→二十七烷基二甲基氯化铵
工业生产方法
在工业环境中,二十七烷基二甲基氯化铵的生产涉及大型反应器,在其中将反应物在受控条件下混合并加热。然后通过结晶或蒸馏纯化产物,以获得适用于各种应用的高纯度化合物。
化学反应分析
反应类型
二十七烷基二甲基氯化铵会发生几种类型的化学反应,包括:
氧化: 根据所用条件和试剂,该化合物可以被氧化形成各种氧化产物。
还原: 还原反应可以将季铵化合物转化为仲胺或叔胺。
取代: 通过亲核取代反应,氯离子可以被其他阴离子取代。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用如氢化铝锂等还原剂。
取代: 亲核试剂如氢氧化钠或硝酸银可以促进取代反应。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可以产生各种含氧衍生物,而取代反应可以产生不同的季铵盐。
科学研究应用
二十七烷基二甲基氯化铵在科学研究中具有广泛的应用:
化学: 用作有机合成的相转移催化剂。
生物学: 用于制备脂质体和其他脂质基递送系统。
医学: 研究其抗菌特性,以及在消毒剂和防腐剂中的潜在用途。
工业: 用于配制表面活性剂、洗涤剂和织物柔软剂。
作用机制
二十七烷基二甲基氯化铵的作用机制主要涉及其与微生物细胞膜的相互作用。带正电荷的氮原子与细胞膜的带负电荷的成分相互作用,导致膜破坏和细胞裂解。该化合物还可以诱导微生物细胞内的氧化应激,进一步促进其抗菌作用。
相似化合物的比较
类似化合物
二癸基二甲基氯化铵: 另一种具有类似抗菌特性的季铵化合物。
苯扎氯铵: 广泛用作消毒剂和防腐剂。
十六烷基三甲基溴化铵: 常用在生物化学研究中,因其表面活性剂特性。
独特性
二十七烷基二甲基氯化铵因其长烷基链而独一无二,这增强了其表面活性剂特性,使其在破坏微生物细胞膜方面特别有效。与其他季铵化合物相比,该化合物的特定结构使其具有更广泛的应用范围。
属性
CAS 编号 |
1118-41-8 |
|---|---|
分子式 |
C36H76ClN |
分子量 |
558.4 g/mol |
IUPAC 名称 |
di(heptadecyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C36H76N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(3,4)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-36H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
XUFQMVCXVFAWAM-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


